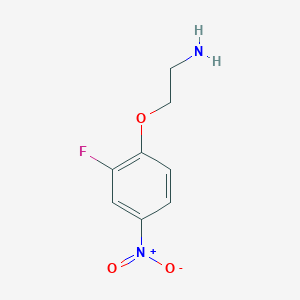![molecular formula C17H18N2 B1451615 ([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine CAS No. 1177353-07-9](/img/structure/B1451615.png)
([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine
Vue d'ensemble
Description
The compound “([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine” is a complex organic molecule. It is a derivative of N,N-Dimethyl-1-naphthylamine , which is an aromatic amine derived from 1-naphthylamine by replacing the hydrogen atoms on the amino group with methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. This would be substituted at the 2 and 5 positions with methyl groups, and at the 3 position with a naphthylmethylamine group .Applications De Recherche Scientifique
- Pyrrole is a biologically active scaffold possessing diverse activities . It’s found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and more .
- The outcomes of these applications are also diverse, with many drugs showing promising results in treating various diseases and conditions .
- 1-Naphthylmethylamine is used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals .
- The outcomes can include a wide range of compounds with various properties and uses .
Pharmaceutical Chemistry
Organic Synthesis
Photochemistry
- 1,8-naphthalimide derivatives, which share a similar structure to the naphthyl component of your compound, have been used as emissive materials in OLEDs .
- The outcomes include OLEDs that emit a wide range of colors, including white, which can reduce energy consumption .
- N,N-Dimethyl-1-naphthylamine is used in the nitrate reductase test to form a precipitate of a red azo dye by reacting with a nitrite - sulfanilic acid complex .
- The outcome is the formation of a red azo dye, which indicates the presence of nitrate reductase .
Organic Light-Emitting Diodes (OLEDs)
Nitrate Reductase Test
Induced Circular Dichroism (ICD)
- Pyrrole is a key component in the synthesis of various heterocycles . The methods of application involve using pyrrole in various chemical reactions to synthesize the desired compounds . The outcomes can include a wide range of heterocyclic compounds with various properties and uses .
- Imidazoles, which share a similar structure to the pyrrole component of your compound, are key components in functional molecules used in a variety of everyday applications . The methods of application involve synthesizing the imidazoles and then testing their properties . The outcomes include a wide range of compounds with various properties and uses .
- 1-Naphthylmethylamine increases the induced circular dichroism (ICD) magnitude exhibited by Poly [(4-carboxyphenyl)acetylene] . The method of application involves synthesizing the compound and then testing its ICD properties . The outcome is an increased ICD magnitude, which can be useful in studying the properties of the material .
- Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . The methods of application or experimental procedures vary widely depending on the specific drug and its intended use . The outcomes of these applications are also diverse, with many drugs showing promising results in treating various diseases and conditions .
Synthesis of Heterocycles
Imidazole Synthesis
Functional Materials
Antibiotics and Antifungal Drugs
Propriétés
IUPAC Name |
(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-10-15(11-18)13(2)19(12)17-9-5-7-14-6-3-4-8-16(14)17/h3-10H,11,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXCMKOOHWYMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



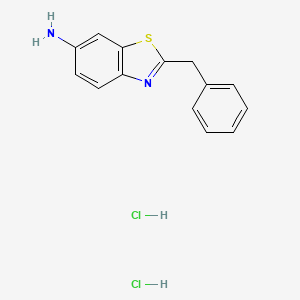
![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)

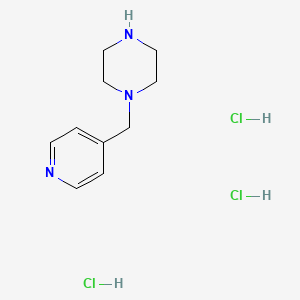
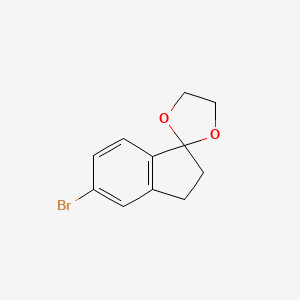
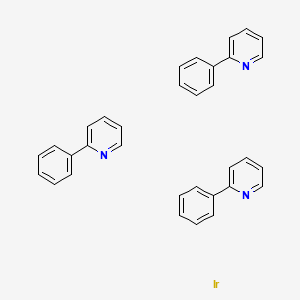
![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)
![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)
![1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1451543.png)
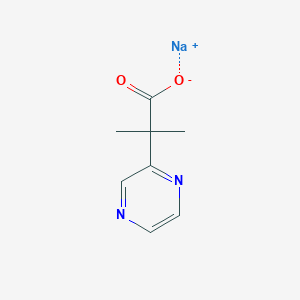
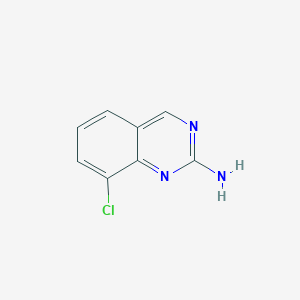
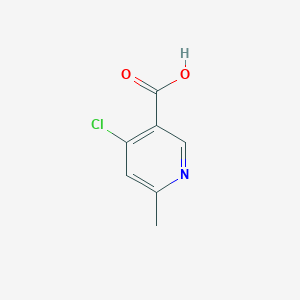
![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)
